molecular formula C11H16N2O6 B12407706 1,3-Dimethyl pseudouridine

1,3-Dimethyl pseudouridine

カタログ番号: B12407706
分子量: 272.25 g/mol
InChIキー: UWLSSKRAONJGQX-FAZFRDGJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3-Dimethyl pseudouridine is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C11H16N2O6

分子量

272.25 g/mol

IUPAC名

5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O6/c1-12-3-5(10(17)13(2)11(12)18)9-8(16)7(15)6(4-14)19-9/h3,6-9,14-16H,4H2,1-2H3/t6-,7?,8+,9+/m1/s1

InChIキー

UWLSSKRAONJGQX-FAZFRDGJSA-N

異性体SMILES

CN1C=C(C(=O)N(C1=O)C)[C@H]2[C@H](C([C@H](O2)CO)O)O

正規SMILES

CN1C=C(C(=O)N(C1=O)C)C2C(C(C(O2)CO)O)O

製品の起源

United States

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 1,3-Dimethylpseudouridine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis of 1,3-Dimethylpseudouridine triphosphate (m¹,³ΨTP), a modified nucleotide of interest in mRNA-based therapeutics and research. The synthesis is presented in two main stages: the preparation of the 1,3-Dimethylpseudouridine nucleoside from pseudouridine, and its subsequent triphosphorylation to yield the final triphosphate product. The protocol for the synthesis of 1,3-Dimethylpseudouridine is a proposed route based on established methylation procedures for nucleosides. The triphosphorylation follows the widely utilized Ludwig-Eckstein method. This document includes detailed experimental procedures, expected quantitative data, and a visual representation of the synthesis workflow to guide researchers in the preparation of this compound.

Introduction

Modified nucleotides are crucial components in the development of mRNA therapeutics, enhancing stability and reducing immunogenicity. 1,3-Dimethylpseudouridine is a derivative of pseudouridine, an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose via a C-C glycosidic bond. The methylation at the N1 and N3 positions of the uracil base can further modulate the properties of the resulting mRNA. This protocol outlines a comprehensive procedure for the chemical synthesis of 1,3-Dimethylpseudouridine triphosphate, providing researchers with a methodology to produce this valuable compound for their studies.

Chemical Synthesis Workflow

The overall synthesis is a multi-step process that begins with the protection of the ribose hydroxyl groups of pseudouridine, followed by the dimethylation of the uracil base, deprotection, and finally, triphosphorylation.

Synthesis_Workflow cluster_0 Stage 1: 1,3-Dimethylpseudouridine Synthesis cluster_1 Stage 2: Triphosphorylation A Pseudouridine B Protection of Ribose Hydroxyls (e.g., TBDMS protection) A->B C Dimethylation of Uracil Base (N1 and N3 positions) B->C D Deprotection of Ribose Hydroxyls C->D E 1,3-Dimethylpseudouridine D->E F 1,3-Dimethylpseudouridine G Phosphitylation F->G H Reaction with Pyrophosphate G->H I Oxidation H->I J Deprotection and Purification (HPLC) I->J K 1,3-Dimethylpseudouridine Triphosphate (m¹,³ΨTP) J->K

Application Notes and Protocols for the Enzymatic Incorporation of 1,3-Dimethylpseudouridine into mRNA Transcripts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of mRNA therapeutics has been revolutionized by the use of modified nucleosides to enhance the stability, translational efficiency, and immunomodulatory profile of mRNA molecules. The incorporation of pseudouridine (B1679824) (Ψ) and its N1-methylated derivative (m1Ψ) has been instrumental in the success of mRNA vaccines, most notably the COVID-19 vaccines.[1][2] These modifications help the mRNA evade the innate immune system, leading to higher protein expression.[1][3] This document provides a detailed guide to the enzymatic incorporation of a novel modified nucleoside, 1,3-Dimethylpseudouridine (m1,3Ψ), into mRNA transcripts.

While direct experimental data on the enzymatic incorporation and functional effects of 1,3-Dimethylpseudouridine is limited in publicly available literature, this guide extrapolates from the extensive research on N1-substituted pseudouridines to provide a robust framework for its application. The protocols and expected outcomes are based on the well-established principles of in vitro transcription (IVT) using T7 RNA polymerase and the known benefits of similar nucleoside modifications.

Application Notes

Principle of Enzymatic Incorporation

The synthesis of mRNA transcripts incorporating 1,3-Dimethylpseudouridine is achieved through in vitro transcription (IVT). This cell-free system utilizes the highly processive T7 RNA polymerase to synthesize RNA from a linear DNA template containing a T7 promoter. T7 RNA polymerase exhibits a broad substrate tolerance, allowing for the incorporation of modified nucleotides, such as 1,3-Dimethylpseudouridine-5'-triphosphate (m1,3ΨTP), in place of their canonical counterparts. For complete substitution, UTP is entirely replaced by m1,3ΨTP in the IVT reaction mixture.

The efficiency of incorporation of N1-substituted pseudouridines by T7 RNA polymerase has been shown to be influenced by the size and electronic properties of the substituent at the N1 position. While direct data for a second methyl group at the N3 position is unavailable, it is anticipated that T7 RNA polymerase will tolerate this modification, although the overall transcription yield may be affected.

Expected Outcomes of Incorporating 1,3-Dimethylpseudouridine

Based on the known effects of pseudouridine and N1-methylpseudouridine, the incorporation of 1,3-Dimethylpseudouridine into mRNA is hypothesized to confer the following advantages:

  • Enhanced Translational Efficiency: N1-methylpseudouridine-modified mRNA has been shown to significantly increase protein expression compared to unmodified and pseudouridine-modified mRNA.[3] This is partly attributed to the modification's ability to reduce the activation of the Protein Kinase R (PKR) pathway, which would otherwise lead to the shutdown of protein synthesis. It is plausible that the additional methyl group in 1,3-Dimethylpseudouridine could further enhance this effect.

  • Reduced Immunogenicity: A key benefit of modified nucleosides is their ability to dampen the innate immune response. Unmodified single-stranded RNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs), leading to an inflammatory response. Modifications like pseudouridine and N1-methylpseudouridine have been demonstrated to reduce this immunogenicity.[1][3] It is expected that 1,3-Dimethylpseudouridine would similarly reduce the immune-stimulatory properties of the mRNA.

  • Improved mRNA Stability: While not as extensively documented as the effects on translation and immunogenicity, some studies suggest that pseudouridine incorporation can enhance the biological stability of mRNA.[1]

Comparative Data on N1-Substituted Pseudouridine Incorporation

The following table summarizes the relative transcription efficiency of various N1-substituted pseudouridine triphosphates by T7 RNA polymerase, providing a contextual basis for predicting the performance of 1,3-Dimethylpseudouridine triphosphate. The data is adapted from studies on firefly luciferase (FLuc) mRNA synthesis.

N1-Substituted Pseudouridine (m1Ψ)Relative Transcription Efficiency (%)*
Pseudouridine (Ψ)~100%
N1-methyl-Ψ~100%
N1-ethyl-Ψ~75%
N1-propyl-Ψ~50%
N1-(2-fluoroethyl)-Ψ~60%
N1-isopropyl-Ψ~25%

Note: This data is based on the analysis of various N1-substituted pseudouridines and serves as an estimation. Actual efficiencies for 1,3-Dimethylpseudouridine may vary. Data is extrapolated from graphical representations in the cited literature.[3]

Experimental Protocols

In Vitro Transcription (IVT) for 1,3-Dimethylpseudouridine-Modified mRNA Synthesis

This protocol describes the complete substitution of UTP with 1,3-Dimethylpseudouridine-5'-triphosphate (m1,3ΨTP) in an IVT reaction.

Materials:

  • Linearized DNA template with a T7 promoter (e.g., PCR product or linearized plasmid)

  • 1,3-Dimethylpseudouridine-5'-triphosphate (m1,3ΨTP)

  • ATP, CTP, GTP solution

  • T7 RNA Polymerase

  • RNase Inhibitor

  • DNase I (RNase-free)

  • Transcription Buffer (typically contains Tris-HCl, MgCl2, spermidine (B129725), DTT)

  • Nuclease-free water

Protocol:

  • Template Preparation:

    • Linearize the plasmid DNA containing the gene of interest downstream of a T7 promoter using a restriction enzyme that produces blunt or 5'-overhanging ends.

    • Alternatively, generate a linear DNA template via PCR using primers that incorporate the T7 promoter sequence.

    • Purify the linearized template using a suitable column or ethanol (B145695) precipitation and resuspend in nuclease-free water. The quality of the template is critical for high-yield transcription.

  • IVT Reaction Setup:

    • Thaw all reagents on ice and keep them on ice during the setup.

    • In a nuclease-free microcentrifuge tube, assemble the following components at room temperature to prevent spermidine precipitation:

ComponentFinal ConcentrationExample Volume (for 20 µL reaction)
Nuclease-free water-to 20 µL
5X Transcription Buffer1X4 µL
100 mM ATP7.5 mM1.5 µL
100 mM CTP7.5 mM1.5 µL
100 mM GTP7.5 mM1.5 µL
100 mM m1,3ΨTP7.5 mM1.5 µL
Linearized DNA Template50-100 ng/µLX µL (e.g., 1 µg)
RNase Inhibitor1 U/µL1 µL
T7 RNA Polymerase2.5 U/µL1 µL
  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to higher levels of double-stranded RNA (dsRNA) byproducts.

  • DNase Treatment:

    • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 15-30 minutes.

Purification of 1,3-Dimethylpseudouridine-Modified mRNA

Purification is essential to remove unincorporated nucleotides, enzymes, and DNA fragments.

Materials:

  • LiCl solution (e.g., 8 M)

  • Nuclease-free water

  • 70% Ethanol (prepared with nuclease-free water)

  • Spin columns for RNA purification (optional)

Protocol (LiCl Precipitation):

  • Add an appropriate volume of high-molarity LiCl solution to the IVT reaction to a final concentration of 2-4 M.

  • Mix well and incubate at -20°C for at least 30 minutes to precipitate the RNA.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at high speed for 5 minutes at 4°C.

  • Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Resuspend the purified mRNA in nuclease-free water.

Alternatively, use a commercially available RNA purification kit following the manufacturer's instructions.

Quality Control of Modified mRNA

Analysis of Integrity and Size:

  • Run an aliquot of the purified mRNA on a denaturing agarose (B213101) gel or use a bioanalyzer to assess its integrity and confirm the expected size. A sharp band at the correct size indicates high-quality, full-length mRNA.

Quantification:

  • Measure the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop) at an absorbance of 260 nm.

Visualizations

experimental_workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification mRNA Purification cluster_qc Quality Control plasmid Plasmid DNA linearized Linearized Template plasmid->linearized Restriction Digest ivt_reaction IVT Reaction Mix (ATP, CTP, GTP, m1,3ΨTP, T7 Polymerase) linearized->ivt_reaction pcr PCR Amplification pcr->linearized incubation Incubation at 37°C ivt_reaction->incubation dnase_treatment DNase I Treatment incubation->dnase_treatment precipitation LiCl Precipitation dnase_treatment->precipitation wash Ethanol Wash precipitation->wash resuspend Resuspend in Nuclease-free Water wash->resuspend analysis Integrity Analysis (Gel/Bioanalyzer) resuspend->analysis quant Quantification (Spectrophotometry) resuspend->quant

Caption: Experimental workflow for the synthesis of 1,3-Dimethylpseudouridine-modified mRNA.

pkr_pathway cluster_unmodified Unmodified mRNA cluster_modified m1,3Ψ-modified mRNA (Hypothesized) unmod_mrna Unmodified mRNA tlr TLR Recognition unmod_mrna->tlr pkr PKR unmod_mrna->pkr immune_response Innate Immune Response tlr->immune_response p_pkr p-PKR (Active) pkr->p_pkr Phosphorylation eif2a eIF2α p_pkr->eif2a p_eif2a p-eIF2α (Inactive) eif2a->p_eif2a Phosphorylation translation_off Translation Inhibition p_eif2a->translation_off mod_mrna m1,3Ψ-mRNA no_tlr Reduced TLR Recognition mod_mrna->no_tlr no_pkr Reduced PKR Activation mod_mrna->no_pkr translation_on Active Translation no_pkr->translation_on

Caption: Hypothesized evasion of the innate immune response by m1,3Ψ-modified mRNA.

References

Application Notes and Protocols for T7 RNA Polymerase Substrate Specificity for 1,3-Dimethylpseudouridine-TP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) using bacteriophage T7 RNA polymerase (T7 RNAP) is a cornerstone technology for the production of RNA for a wide range of applications, including mRNA vaccines, therapeutics, and research tools. The incorporation of modified nucleotides, such as pseudouridine (B1679824) and its derivatives, has been instrumental in enhancing the stability and translational capacity of synthetic mRNA while reducing its immunogenicity. 1,3-Dimethylpseudouridine (1,3-dmΨ) is a modified nucleoside that offers potential advantages in these areas. Understanding the substrate specificity of T7 RNA polymerase for 1,3-Dimethylpseudouridine triphosphate (1,3-dmΨTP) is critical for its effective use in generating high-quality modified RNA.

These application notes provide a summary of the current understanding of T7 RNAP's tolerance for modified pseudouridine analogs and offer detailed protocols for evaluating the incorporation of 1,3-dmΨTP into RNA transcripts. While direct kinetic data for 1,3-dmΨTP is not extensively available in the public domain, we can infer its behavior based on studies of closely related analogs, such as N1-methylpseudouridine (m1Ψ).

Application Notes

Substrate Tolerance of T7 RNA Polymerase for Pseudouridine Derivatives

T7 RNA polymerase is known to accommodate a variety of modified nucleotides, although the efficiency of incorporation can be influenced by the nature and position of the chemical modification.[1] Studies on N1-methylpseudouridine (m1Ψ), a key component in COVID-19 mRNA vaccines, have demonstrated that T7 RNAP can efficiently incorporate this modified nucleotide.[2] In fact, the incorporation of m1Ψ by T7 RNAP has been shown to occur with higher fidelity than that of pseudouridine (Ψ).

Research comparing different N1-alkylated pseudouridines (methyl, ethyl, and propyl) has revealed that T7 RNAP can tolerate even bulkier groups at the N1 position. Interestingly, as the length of the alkyl group at the N1 position of pseudouridine increases, the incorporation yield by T7 RNA polymerase also tends to increase in most sequence contexts. This suggests that the active site of T7 RNAP can accommodate modifications at this position and that such modifications may even be favorable for incorporation.

Based on these findings, it is reasonable to hypothesize that 1,3-Dimethylpseudouridine-TP would also be a viable substrate for T7 RNA polymerase. The presence of a second methyl group at the N3 position is a key structural difference, and its impact on incorporation efficiency requires experimental validation.

Expected Impact on In Vitro Transcription
  • Yield: The incorporation of 1,3-dmΨTP may result in slightly lower overall RNA yields compared to transcription with only canonical nucleotides. This is a common observation with many modified NTPs. Optimization of the transcription reaction, including magnesium and NTP concentrations, may be necessary to maximize yield.

  • Fidelity: Based on data from m1Ψ, it is possible that the incorporation of 1,3-dmΨTP could proceed with high fidelity. However, this needs to be experimentally determined, as the additional methyl group could potentially influence base pairing.

  • Immunogenicity: The primary motivation for using modified nucleosides like 1,3-dmΨ is to reduce the innate immune response to synthetic RNA. It is anticipated that RNA containing 1,3-dmΨ will exhibit reduced activation of pattern recognition receptors such as RIG-I and Toll-like receptors.

Quantitative Data on Related Pseudouridine Analogs

While specific kinetic parameters for 1,3-dmΨTP are not available, the following table summarizes data on the incorporation of related pseudouridine analogs by T7 RNA polymerase, which can serve as a valuable reference.

Modified NucleotideKey FindingsReference
N1-methylpseudouridine (m1Ψ) Efficiently incorporated by T7 RNAP. Results in higher fidelity of transcription compared to pseudouridine.
N1-ethylpseudouridine (e1Ψ) Shows increased incorporation yield compared to m1Ψ in most sequence contexts when competing with UTP.
N1-propylpseudouridine (p1Ψ) Demonstrates the highest incorporation yield among the N1-alkylated pseudouridines tested in competition assays.

Experimental Protocols

Protocol 1: In Vitro Transcription with 1,3-Dimethylpseudouridine-TP

This protocol provides a starting point for the synthesis of RNA containing 1,3-dmΨ. Optimization may be required depending on the specific template and desired transcript length.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

  • ATP, GTP, CTP solutions (100 mM)

  • UTP solution (100 mM)

  • 1,3-Dimethylpseudouridine-TP (1,3-dmΨTP) solution (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in the order listed. For a standard 20 µL reaction:

ComponentVolumeFinal Concentration
Nuclease-free waterUp to 20 µL-
10x Transcription Buffer2 µL1x
ATP, GTP, CTP (100 mM each)0.8 µL4 mM each
UTP (100 mM)0.4 µL2 mM
1,3-dmΨTP (100 mM)0.4 µL2 mM
Linearized DNA template1 µg50 ng/µL
RNase Inhibitor1 µL-
T7 RNA Polymerase2 µL-
  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or HPLC.

  • Quantification and Analysis: Determine the RNA concentration by UV spectroscopy and analyze the integrity and size of the transcript by gel electrophoresis.

Protocol 2: Analysis of 1,3-dmΨTP Incorporation Efficiency

This protocol describes a method to determine the relative incorporation efficiency of 1,3-dmΨTP compared to UTP.

Materials:

  • All materials from Protocol 1

  • Radiolabeled [α-³²P]GTP

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphor imager

Procedure:

  • Set up Parallel Reactions: Prepare multiple transcription reactions as described in Protocol 1. Include a control reaction with only UTP and no 1,3-dmΨTP. Include a trace amount of [α-³²P]GTP in each reaction for transcript visualization. Vary the ratio of UTP to 1,3-dmΨTP in the experimental reactions (e.g., 3:1, 1:1, 1:3).

  • Transcription and Purification: Perform the transcription and purification as described in Protocol 1.

  • Gel Electrophoresis: Run the purified RNA on a denaturing polyacrylamide gel to separate the full-length transcript from shorter abortive sequences.

  • Quantification: Visualize the radiolabeled RNA using a phosphor imager and quantify the band corresponding to the full-length transcript.

  • Analysis: Compare the yield of the full-length transcript in the reactions containing 1,3-dmΨTP to the control reaction. A decrease in yield can indicate lower incorporation efficiency. For a more precise quantification of incorporation, the RNA can be digested into individual nucleotides and analyzed by HPLC or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction In Vitro Transcription cluster_analysis Analysis template Linearized DNA Template (T7 Promoter) ivt Transcription Reaction (37°C, 2-4h) template->ivt ntps NTPs (ATP, GTP, CTP) + UTP & 1,3-dmΨTP ntps->ivt enzyme T7 RNA Polymerase + RNase Inhibitor enzyme->ivt dnase DNase I Treatment (37°C, 15min) ivt->dnase purification RNA Purification (LiCl, Columns) dnase->purification quant Quantification (UV Spec) purification->quant gel Integrity Check (Gel Electrophoresis) purification->gel incorp Incorporation Analysis (LC-MS/PAGE) purification->incorp

Caption: Experimental workflow for assessing 1,3-dmΨTP incorporation.

substrate_specificity_logic cluster_substrates Nucleotide Substrates cluster_outcomes Transcript Properties t7_rnap T7 RNA Polymerase incorporation Incorporation into RNA t7_rnap->incorporation utp UTP (Canonical) utp->incorporation High Efficiency dm_psitp 1,3-dmΨTP (Modified) dm_psitp->incorporation Efficiency to be Determined yield RNA Yield incorporation->yield fidelity Transcription Fidelity incorporation->fidelity immunogenicity Immunogenicity incorporation->immunogenicity

References

Application Note: LC-MS/MS Method for the Detection of 1,3-Dimethylpseudouridine in RNA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Post-transcriptional modifications of RNA are crucial for a myriad of biological processes, influencing RNA stability, localization, and function.[1] The precise identification and quantification of these modifications are essential for understanding their roles in health and disease.[1] 1,3-Dimethylpseudouridine (B1358071) is a modified nucleoside derived from pseudouridine (B1679824), the most abundant RNA modification. While methods for the detection of pseudouridine are established, the analysis of its dimethylated derivative presents unique challenges. This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1,3-dimethylpseudouridine in RNA samples. The protocol outlines the complete workflow from RNA isolation and enzymatic hydrolysis to the development of a multiple reaction monitoring (MRM) assay.

The described method is based on the well-established principles of nucleoside analysis by LC-MS/MS, which involves the enzymatic digestion of RNA into its constituent nucleosides, followed by chromatographic separation and mass spectrometric detection.[2][3] Due to the limited availability of established MRM transitions for 1,3-dimethylpseudouridine, this note provides a systematic approach to method development, including the prediction of precursor and product ions.

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of 1,3-dimethylpseudouridine in RNA is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis rna_isolation RNA Isolation rna_quant RNA Quantification (UV-Vis) rna_isolation->rna_quant rna_digest Enzymatic Digestion to Nucleosides rna_quant->rna_digest spe Solid-Phase Extraction (Cleanup) rna_digest->spe lc_separation Liquid Chromatography (Separation) spe->lc_separation ms_detection Mass Spectrometry (Detection - MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Figure 1: Experimental workflow for the LC-MS/MS detection of 1,3-Dimethylpseudouridine.

Detailed Protocols

1. RNA Isolation and Quantification

Total RNA can be isolated from cells or tissues using commercially available kits or standard protocols such as TRIzol extraction followed by isopropanol (B130326) precipitation. It is crucial to ensure the purity and integrity of the isolated RNA. Following isolation, the RNA concentration and purity should be determined using a UV-Vis spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1, and the A260/A230 ratio should be greater than 2.0.

2. Enzymatic Digestion of RNA to Nucleosides

This protocol describes the complete enzymatic hydrolysis of RNA to its constituent nucleosides.

Materials:

Procedure:

  • In a nuclease-free microcentrifuge tube, combine 1-5 µg of total RNA with nuclease-free water to a final volume of 25 µL.

  • Add 2.5 µL of 100 mM ammonium acetate buffer (pH 5.3).

  • Add 1 µL of Nuclease P1 (100 U/µL) to the mixture.

  • Incubate the reaction at 37°C for 2 hours.

  • Add 3 µL of 1 M ammonium bicarbonate buffer (pH 7.9).

  • Add 1 µL of Bacterial Alkaline Phosphatase (1 U/µL).

  • Incubate at 37°C for an additional 2 hours.

  • The resulting mixture of nucleosides is ready for cleanup or direct LC-MS/MS analysis. For samples with high salt content, a cleanup step is recommended.

3. Solid-Phase Extraction (SPE) Cleanup (Optional)

For samples requiring cleanup to remove enzymes and salts, a C18-based SPE cartridge can be used.

Materials:

Procedure:

  • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of nuclease-free water.

  • Load the nucleoside digest onto the cartridge.

  • Wash the cartridge with 1 mL of nuclease-free water.

  • Elute the nucleosides with 1 mL of 50% methanol in water.

  • Dry the eluate under a gentle stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried nucleosides in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The separation and detection of 1,3-dimethylpseudouridine are performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase A 0.1% formic acid in water (LC-MS grade)
Mobile Phase B 0.1% formic acid in methanol (LC-MS grade)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 0-2 min: 2% B; 2-10 min: 2-30% B; 10-12 min: 30-95% B; 12-14 min: 95% B; 14-15 min: 2% B

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 400°C
Gas Flow Rates Optimize for the specific instrument
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transition for 1,3-Dimethylpseudouridine

As of the writing of this application note, experimentally validated MRM transitions for 1,3-dimethylpseudouridine are not widely published. The following transitions are proposed based on the calculated mass of 1,3-dimethylpseudouridine (C11H16N2O6, Monoisotopic Mass: 272.1008 Da) and the known fragmentation patterns of pseudouridine. These parameters must be experimentally confirmed and optimized using a synthesized standard of 1,3-dimethylpseudouridine.

The precursor ion will be the protonated molecule [M+H]+. The product ions are predicted based on the fragmentation of the ribose moiety and the dimethylated uracil (B121893) base.

Quantitative Data

The following table summarizes the proposed quantitative parameters for the LC-MS/MS analysis of 1,3-dimethylpseudouridine.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1,3-Dimethylpseudouridine 273.1141.150To be optimized
273.1113.150To be optimized
Internal Standard (e.g., 15N5-Adenosine)272.1140.15025

Note: The product ions for 1,3-dimethylpseudouridine are proposed and require experimental optimization. A stable isotope-labeled internal standard is recommended for accurate quantification.

Method Development and Optimization

For the development of a robust quantitative method, the following steps are recommended:

  • Synthesize or procure a 1,3-dimethylpseudouridine standard.

  • Optimize the precursor ion: Infuse the standard into the mass spectrometer to confirm the mass of the protonated molecule.

  • Optimize product ions and collision energies: Perform a product ion scan of the precursor ion at various collision energies to identify the most intense and specific product ions.

  • Develop a calibration curve: Prepare a series of dilutions of the standard in a relevant matrix to establish the linear range, limit of detection (LOD), and limit of quantitation (LOQ).

This application note provides a comprehensive protocol for the detection of 1,3-dimethylpseudouridine in RNA using LC-MS/MS. While the general workflow is well-established for modified nucleosides, the specific MRM parameters for 1,3-dimethylpseudouridine require experimental determination. The proposed method, once optimized, will provide a valuable tool for researchers investigating the role of this novel RNA modification in biological systems.

References

1,3-Dimethylpseudouridine: A Novel Tool for High-Resolution Mapping of RNA-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

1,3-Dimethylpseudouridine (B1358071) (m1,3Ψ) is a synthetically modified nucleoside that offers unique advantages for the study of RNA-protein interactions. As an analogue of the naturally occurring pseudouridine (B1679824) (Ψ), which is known to influence RNA structure and function, m1,3Ψ provides a valuable tool for researchers in molecular biology, biochemistry, and drug development. The methylation at the N1 and N3 positions of the uracil (B121893) base in pseudouridine effectively blocks the Watson-Crick base pairing face. This property allows m1,3Ψ to be used as a site-specific chemical probe to map the binding interfaces of RNA-binding proteins (RBPs) with high precision. By strategically incorporating m1,3Ψ into an RNA molecule of interest, researchers can mimic a "footprint" at a defined position, enabling the detailed characterization of RNA-protein complexes.

Principle of Application

The core utility of 1,3-dimethylpseudouridine in studying RNA-protein interactions lies in its ability to act as a site-specific steric and electronic probe. The methyl groups at the N1 and N3 positions of the pseudouridine base project into the major and minor grooves of the RNA helix, respectively. This modification can have several consequences upon protein binding:

  • Steric Hindrance: If an amino acid residue of an RBP makes a close contact with the base at the position of the incorporated m1,3Ψ, the bulky methyl groups can create a steric clash, leading to a reduction or complete abrogation of binding affinity.

  • Disruption of Hydrogen Bonding: The N1 and N3 positions of uracil are involved in canonical Watson-Crick base pairing with adenine. Methylation at these positions prevents the formation of these hydrogen bonds, which can be critical for the recognition of the RNA substrate by the RBP.

  • Electronic Effects: The addition of methyl groups can alter the electronic distribution of the base, which may influence electrostatic interactions with the RBP.

By comparing the binding affinity of a protein to an RNA sequence containing uridine (B1682114), pseudouridine, and 1,3-dimethylpseudouridine at a specific site, researchers can infer the importance of that particular nucleotide face in the protein recognition process. A significant decrease in binding affinity in the presence of m1,3Ψ strongly suggests that the RBP directly interacts with the Watson-Crick face of the base at that position.

Key Applications

  • High-Resolution Footprinting of RNA-Protein Interfaces: By systematically substituting each uridine or pseudouridine in a known or putative RBP binding site with m1,3Ψ, a detailed map of the protein's footprint on the RNA can be generated.

  • Validation of RBP Binding Sites: m1,3Ψ can be used to validate predicted RBP binding sites from large-scale screening methods such as CLIP-seq.

  • Mechanistic Studies of RBP Function: Understanding how specific RBPs recognize their target RNAs is crucial for elucidating their biological functions. m1,3Ψ can provide insights into the molecular mechanisms of this recognition.

  • Drug Discovery and Development: For RBPs that are therapeutic targets, m1,3Ψ can be used in screening assays to identify small molecules that bind to the RNA-protein interface and disrupt the interaction.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Dimethylpseudouridine Phosphoramidite (B1245037)

The synthesis of 1,3-dimethylpseudouridine phosphoramidite is a prerequisite for its incorporation into RNA oligonucleotides via solid-phase synthesis. The following is a generalized protocol based on established methods for the synthesis of modified nucleoside phosphoramidites.

Materials:

  • Pseudouridine

  • Protecting group reagents (e.g., DMT-Cl, TBDMS-Cl)

  • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

  • Phosphitylating reagent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite)

  • Anhydrous solvents (e.g., pyridine, acetonitrile, dichloromethane)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Protection of Ribose Hydroxyls: The 2' and 5' hydroxyl groups of pseudouridine are protected to prevent unwanted side reactions. This is typically achieved by reacting pseudouridine with dimethoxytrityl chloride (DMT-Cl) and tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like pyridine.

  • Methylation of N1 and N3 Positions: The protected pseudouridine is then subjected to methylation. A strong base is used to deprotonate the N1 and N3 positions, followed by the addition of a methylating agent such as methyl iodide. The reaction conditions need to be carefully controlled to achieve dimethylation.

  • Deprotection and Reprotection: The protecting groups on the ribose may need to be selectively removed and replaced to allow for the final phosphitylation step.

  • Phosphitylation: The 3'-hydroxyl group of the fully protected 1,3-dimethylpseudouridine is reacted with a phosphitylating reagent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final phosphoramidite monomer.

  • Purification: The synthesized 1,3-dimethylpseudouridine phosphoramidite is purified by silica gel column chromatography.

Protocol 2: Incorporation of m1,3Ψ into RNA Oligonucleotides

Once the phosphoramidite is synthesized, it can be incorporated into RNA oligonucleotides using a standard automated RNA synthesizer.

Materials:

  • 1,3-Dimethylpseudouridine phosphoramidite

  • Standard A, C, G, U RNA phosphoramidites

  • Controlled pore glass (CPG) solid support

  • Standard reagents for RNA synthesis (e.g., activator, capping reagents, oxidizing agent)

  • Ammonia (B1221849)/methylamine solution for deprotection and cleavage

Procedure:

  • RNA Synthesis: The RNA oligonucleotide is synthesized on an automated RNA synthesizer using the standard phosphoramidite chemistry. The 1,3-dimethylpseudouridine phosphoramidite is placed in a designated port on the synthesizer and is coupled at the desired position in the sequence.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by treatment with a solution of ammonia and methylamine.

  • Purification: The crude RNA oligonucleotide containing m1,3Ψ is purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Verification: The identity and purity of the final product are confirmed by mass spectrometry.

Protocol 3: RNA-Protein Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol describes how to use RNA containing m1,3Ψ to study RNA-protein interactions using EMSA.

Materials:

  • Purified RNA oligonucleotides (unmodified, Ψ-containing, and m1,3Ψ-containing)

  • Purified RNA-binding protein of interest

  • Binding buffer (composition will vary depending on the RBP, but typically contains buffer, salt, and a non-specific competitor like yeast tRNA)

  • Native polyacrylamide gel

  • Gel running buffer

  • Loading dye

  • Gel imaging system

Procedure:

  • RNA Labeling (Optional but Recommended): The 5' end of the RNA oligonucleotides can be radiolabeled with ³²P using T4 polynucleotide kinase for sensitive detection. Alternatively, fluorescent labels can be used.

  • Binding Reactions: Set up binding reactions in separate tubes for each RNA probe (unmodified, Ψ, and m1,3Ψ). Each reaction should contain the labeled RNA probe at a constant concentration and increasing concentrations of the RBP.

  • Incubation: Incubate the binding reactions at the optimal temperature and for a sufficient time to allow the RNA-protein complex to form.

  • Electrophoresis: Add loading dye to each reaction and load the samples onto a native polyacrylamide gel. Run the gel at a constant voltage until the free RNA probe has migrated a sufficient distance.

  • Visualization and Quantification: Visualize the gel using an appropriate imaging system (e.g., phosphorimager for radiolabeled probes, fluorescence scanner for fluorescently labeled probes). The fraction of bound RNA at each protein concentration is quantified.

  • Data Analysis: The dissociation constant (Kd) for each RNA-protein interaction is determined by fitting the binding data to a suitable binding isotherm.

Data Presentation

The quantitative data from the RNA-protein binding assays can be summarized in a table for easy comparison.

RNA ProbeDissociation Constant (Kd) (nM)Fold Change in Kd (relative to U)
Unmodified (U)10 ± 21.0
Pseudouridine (Ψ)8 ± 1.50.8
1,3-Dimethylpseudouridine (m1,3Ψ)>1000>100

Note: The data presented in this table is hypothetical and serves as an example of the expected results when using 1,3-dimethylpseudouridine as a probe for an RBP that makes critical contacts with the Watson-Crick face of the target uridine.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_rna_prep RNA Preparation cluster_binding_assay Binding Assay start Pseudouridine protect Protect 2', 5' -OH start->protect methylate Methylate N1 & N3 protect->methylate phosphitylate Phosphitylate 3' -OH methylate->phosphitylate phosphoramidite m1,3Ψ Phosphoramidite phosphitylate->phosphoramidite synth Automated RNA Synthesis phosphoramidite->synth deprotect Deprotection & Cleavage synth->deprotect purify Purification (PAGE/HPLC) deprotect->purify rna_probe m1,3Ψ-containing RNA purify->rna_probe binding Incubate RNA + RBP rna_probe->binding rbp Purified RBP rbp->binding emsa Native PAGE (EMSA) binding->emsa quantify Quantify Bound vs. Free RNA emsa->quantify kd Determine Kd quantify->kd

Caption: Experimental workflow for using 1,3-dimethylpseudouridine to study RNA-protein interactions.

logical_relationship cluster_protein RNA-Binding Protein U_probe RNA with U RBP RBP U_probe->RBP Binds Psi_probe RNA with Ψ Psi_probe->RBP Binds m13Psi_probe RNA with m1,3Ψ m13Psi_probe->RBP Binding Disrupted strong_binding Strong Binding RBP->strong_binding with U or Ψ weak_binding Weak/No Binding RBP->weak_binding with m1,3Ψ

Caption: Logical relationship of m1,3Ψ as a probe for RNA-protein interaction.

Application Notes and Protocols: 1,3-Dimethylpseudouridine in RNA Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Dimethylpseudouridine (m¹Ψ), a modified nucleoside, in RNA biology research and therapeutic development. The inclusion of m¹Ψ in messenger RNA (mRNA) has been a critical advancement, particularly in the development of mRNA vaccines and therapeutics.[1][2][3] This document outlines the advantages of m¹Ψ modification, presents key quantitative data, details experimental protocols, and provides visual workflows to guide researchers in applying this technology.

Introduction to 1,3-Dimethylpseudouridine (m¹Ψ)

1,3-Dimethylpseudouridine, more commonly known as N¹-methylpseudouridine (m¹Ψ), is a modified nucleoside that has demonstrated significant advantages over the naturally occurring uridine (B1682114) (U) and its isomer, pseudouridine (B1679824) (Ψ), when incorporated into synthetic mRNA.[4][5] Unmodified synthetic mRNA can trigger an innate immune response and is susceptible to degradation, limiting its therapeutic efficacy.[4][6] The strategic replacement of uridine with m¹Ψ has been shown to enhance mRNA stability, increase protein translation, and reduce immunogenicity, making it a cornerstone of modern mRNA therapeutic design.[1][4][5] This modification was pivotal in the success of the Pfizer-BioNTech and Moderna COVID-19 vaccines.[2][5]

Key Advantages of m¹Ψ Incorporation

The substitution of uridine with m¹Ψ in synthetic mRNA offers several key benefits:

  • Enhanced Translational Capacity: m¹Ψ-modified mRNA leads to significantly higher protein expression compared to unmodified or pseudouridine-modified mRNA.[4][5] This is attributed to an increase in ribosome density on the mRNA transcript.[5]

  • Reduced Innate Immunogenicity: m¹Ψ modification effectively dampens the activation of pattern recognition receptors such as Toll-like receptors (TLR7/8) and RIG-I, which normally recognize foreign RNA and trigger an inflammatory response.[4] This leads to a safer and better-tolerated therapeutic agent.

  • Increased mRNA Stability: The incorporation of modified nucleosides like m¹Ψ can enhance the lifespan of the mRNA molecule within the cell by increasing its resistance to degradation by cellular enzymes.[1][3][7]

  • Improved Translational Fidelity: Studies have shown that m¹Ψ is incorporated with higher fidelity than pseudouridine during in vitro transcription and does not significantly impact the accuracy of the translational process.[6][8]

Quantitative Data Summary

The following table summarizes the quantitative effects of m¹Ψ modification on mRNA function as reported in various studies.

ParameterUnmodified mRNAPseudouridine (Ψ) Modified mRNAN¹-methylpseudouridine (m¹Ψ) Modified mRNAReference
Protein Expression (in vitro) BaselineIncreasedSignificantly Increased [5][9]
Protein Expression (in vivo) BaselineVariable effects reportedEnhanced [9][10]
Immunogenicity (e.g., Type I IFN response) HighReducedStrongly Reduced [4][5]
In Vitro Transcription Yield Higher YieldLower YieldLower Yield than unmodified[10]
Translational Fidelity HighCan alter decodingHigh, does not significantly alter accuracy [8][11]
Ribosomal Frameshifting LowCan promoteCan promote at specific sequences[9][11]

Experimental Protocols

Protocol 1: In Vitro Transcription of m¹Ψ-Modified mRNA

This protocol describes the synthesis of m¹Ψ-modified mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

  • Linearized DNA template with a T7 promoter sequence encoding the gene of interest.

  • N¹-methylpseudouridine-5'-triphosphate (m¹ΨTP) solution.

  • ATP, GTP, CTP solutions.

  • T7 RNA Polymerase.

  • Transcription Buffer (typically includes Tris-HCl, MgCl₂, DTT, spermidine).

  • RNase Inhibitor.

  • DNase I (RNase-free).

  • Nuclease-free water.

  • Purification system (e.g., silica (B1680970) column or magnetic beads).

Procedure:

  • Reaction Setup: Thaw all components on ice. Assemble the transcription reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine:

    • Nuclease-free water to final volume.

    • Transcription Buffer (to 1X).

    • ATP, GTP, CTP (to final concentration, e.g., 2 mM each).

    • m¹ΨTP (to final concentration, completely replacing UTP).

    • Linearized DNA template (e.g., 1 µg).

    • RNase Inhibitor.

    • T7 RNA Polymerase.

  • Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.

  • DNase Treatment: Add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • Purification: Purify the synthesized mRNA using a suitable method to remove enzymes, unincorporated nucleotides, and DNA fragments. This could involve lithium chloride precipitation, silica-based spin columns, or magnetic beads.

  • Quality Control: Assess the integrity and concentration of the purified mRNA using gel electrophoresis (e.g., denaturing agarose (B213101) or Bioanalyzer) and spectrophotometry (e.g., NanoDrop). A 260/280 ratio of ~2.0 is expected for pure RNA.

Protocol 2: Capping and Tailing of m¹Ψ-Modified mRNA

For efficient translation in eukaryotic cells, the mRNA must have a 5' cap and a 3' poly(A) tail.

5' Capping:

  • Co-transcriptional Capping: A cap analog (e.g., CleanCap®) can be included in the IVT reaction. This is often the preferred method for its efficiency.

  • Enzymatic Capping: Alternatively, capping can be performed post-transcriptionally using capping enzymes (e.g., vaccinia capping enzyme) and GTP in the presence of S-adenosylmethionine (SAM).

3' Poly(A) Tailing:

  • Template-encoded Poly(A) tail: The poly(A) tail can be encoded directly in the DNA template. A tail of approximately 100-120 adenosines is common.

  • Enzymatic Polyadenylation: A poly(A) tail can be added post-transcriptionally using Poly(A) Polymerase and ATP.

Protocol 3: Transfection of m¹Ψ-Modified mRNA into Mammalian Cells

This protocol describes the delivery of m¹Ψ-modified mRNA into cultured mammalian cells to assess protein expression.

Materials:

  • Purified, capped, and tailed m¹Ψ-modified mRNA.

  • Cultured mammalian cells (e.g., HEK293, HeLa).

  • Transfection reagent (e.g., lipid nanoparticles (LNPs), lipofectamine).

  • Opti-MEM or other serum-free medium.

  • Complete growth medium.

  • Assay reagents for detecting the expressed protein (e.g., luciferase assay substrate, antibodies for Western blot or flow cytometry).

Procedure:

  • Cell Plating: Plate cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.

  • Complex Formation:

    • Dilute the m¹Ψ-modified mRNA in a serum-free medium.

    • Dilute the transfection reagent in a separate tube of serum-free medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.

  • Transfection: Add the mRNA-transfection reagent complexes dropwise to the cells in complete growth medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for the desired period (e.g., 6, 24, 48 hours) to allow for protein expression.

  • Analysis: Harvest the cells and/or supernatant to quantify the expression of the target protein using an appropriate method (e.g., luminescence measurement for luciferase, Western blot, ELISA, or flow cytometry).

Visualizations

Below are diagrams illustrating key workflows and concepts related to the application of 1,3-Dimethylpseudouridine in RNA research.

experimental_workflow cluster_synthesis mRNA Synthesis cluster_delivery_analysis Delivery and Analysis DNA_Template Linearized DNA Template (T7 Promoter) IVT In Vitro Transcription (IVT) with m¹ΨTP, ATP, GTP, CTP and T7 Polymerase DNA_Template->IVT Capping 5' Capping & 3' Poly(A) Tailing IVT->Capping Purification mRNA Purification Capping->Purification LNP_Formulation Lipid Nanoparticle (LNP) Formulation Purification->LNP_Formulation Purified m¹Ψ-mRNA Transfection Transfection into Mammalian Cells LNP_Formulation->Transfection Protein_Expression Protein Expression Analysis (e.g., Luciferase, Western) Transfection->Protein_Expression Immune_Response Immunogenicity Analysis (e.g., Cytokine Assay) Transfection->Immune_Response

Caption: Workflow for synthesis and evaluation of m¹Ψ-modified mRNA.

mechanism_of_action cluster_unmodified Unmodified mRNA cluster_modified m¹Ψ-Modified mRNA Unmodified_mRNA Unmodified mRNA TLR7_8 TLR7/8 Recognition Unmodified_mRNA->TLR7_8 Immune_Activation Innate Immune Activation (IFN Production) TLR7_8->Immune_Activation Degradation mRNA Degradation Immune_Activation->Degradation Low_Translation Low Protein Translation Immune_Activation->Low_Translation Modified_mRNA m¹Ψ-Modified mRNA TLR_Evasion Evasion of TLR7/8 Modified_mRNA->TLR_Evasion Reduced_Immunity Reduced Immune Activation TLR_Evasion->Reduced_Immunity Increased_Stability Increased mRNA Stability Reduced_Immunity->Increased_Stability High_Translation High Protein Translation Reduced_Immunity->High_Translation Increased_Stability->High_Translation

Caption: Mechanism of m¹Ψ-mediated immune evasion and enhanced translation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dimethylpseudouridine Triphosphate (m¹,³ΨTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Dimethylpseudouridine (B1358071) triphosphate (m¹,³ΨTP), a critical component in mRNA therapeutics.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical and enzymatic synthesis of m¹,³ΨTP.

IssuePossible Cause(s)Suggested Solution(s)
Low overall yield of m¹,³ΨTP Chemical Synthesis: - Incomplete initial phosphorylation of 1,3-dimethylpseudouridine. - Side reactions during triphosphorylation. - Degradation of product during purification. Enzymatic Synthesis: - Suboptimal enzyme concentration or activity. - Insufficient ATP regeneration. - Product inhibition of kinases.Chemical Synthesis: - Ensure anhydrous reaction conditions for the initial phosphorylation step. - Optimize the ratio of phosphorylating agent to the nucleoside. - Use a well-established protocol like the Ludwig-Eckstein method. - Employ a purification method that minimizes exposure to harsh conditions (e.g., anion-exchange chromatography over prolonged HPLC). Enzymatic Synthesis: - Titrate enzyme concentrations to determine the optimal level. - Ensure the ATP regeneration system (e.g., using acetate (B1210297) kinase and acetyl phosphate) is functioning efficiently.[1] - Perform the reaction in a larger volume to reduce the concentration of the final product.
Presence of multiple spots on TLC or peaks in HPLC analysis - Formation of monophosphate, diphosphate (B83284), and other phosphorylated byproducts. - Incomplete methylation of pseudouridine (B1679824). - Degradation of the triphosphate product.- Optimize the stoichiometry of reagents in the triphosphorylation step to favor the formation of the triphosphate. - For chemoenzymatic routes, ensure complete N1-methylation of pseudouridine monophosphate (ΨMP) before proceeding to the kinase cascade. - Use purification techniques with high resolving power, such as strong anion-exchange HPLC.
Difficulty in purifying the final product - Co-elution of the desired triphosphate with closely related byproducts (e.g., diphosphate). - The charged and lipophilic nature of the molecule complicates purification.[2]- Utilize a gradient elution with a suitable buffer system (e.g., triethylammonium (B8662869) bicarbonate) for anion-exchange chromatography. - Consider using a different stationary phase or a multi-step purification protocol.
Inconsistent batch-to-batch yield - Variability in reagent quality (e.g., moisture in solvents, age of phosphorylating agents). - Inconsistent reaction conditions (temperature, reaction time).- Use freshly distilled, anhydrous solvents and high-purity reagents. - Strictly control reaction parameters using automated reaction systems if possible.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of a chemoenzymatic synthesis route over a purely chemical synthesis for m¹,³ΨTP?

A1: Chemoenzymatic routes generally offer significantly higher yields and greater sustainability. For instance, a chemoenzymatic approach starting from ΨMP has been shown to achieve an isolated yield of 68%, compared to a 37% yield for a purely chemical route.[1][2] Enzymatic reactions are highly specific, minimizing the formation of byproducts and often proceeding under milder conditions, which reduces the risk of product degradation.[3]

Q2: Which enzymes are crucial for the enzymatic synthesis of m¹,³ΨTP from N1-methylpseudouridine monophosphate (m¹ΨMP)?

A2: A two-enzyme cascade is typically employed for the phosphorylation of m¹ΨMP.[1]

  • Saccharomyces cerevisiae uridine (B1682114) 5'-monophosphate kinase (UMP Kinase): This enzyme catalyzes the ATP-dependent phosphorylation of m¹ΨMP to 1,3-Dimethylpseudouridine diphosphate (m¹,³ΨDP).

  • Escherichia coli acetate kinase: This enzyme catalyzes the final phosphorylation step from m¹,³ΨDP to m¹,³ΨTP and also serves to regenerate ATP from ADP using acetyl phosphate (B84403) as the phosphate donor.[1]

Q3: What are the common challenges associated with the traditional chemical synthesis of nucleoside triphosphates?

A3: Traditional chemical methods, such as the Yoshikawa and Ludwig-Eckstein protocols, often suffer from several drawbacks:

  • Limited regioselectivity: This can lead to the formation of various phosphorylation products.[2]

  • Moderate yields: The multi-step nature of these syntheses often results in lower overall product yields.[2]

  • Use of toxic reagents: These protocols frequently involve hazardous chemicals.[2]

  • Laborious purification: The final product often requires extensive purification to remove byproducts and unreacted starting materials.[2]

Q4: How can I monitor the progress of the m¹,³ΨTP synthesis reaction?

A4: The reaction progress can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): To quickly visualize the conversion of starting material to product.

  • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC can be used for quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of monophosphate, diphosphate, and triphosphate species.

  • ³¹P NMR Spectroscopy: This technique can be used to identify and quantify the different phosphorus-containing species in the reaction mixture.

Data Summary

Table 1: Comparison of Yields for Different m¹,³ΨTP Synthesis Routes

Synthesis RouteStarting MaterialKey Reagents/EnzymesReported Isolated YieldReference
ChemoenzymaticAcetonide-protected ΨMPDimethyl sulfate (B86663), UMP Kinase, Acetate Kinase68%[1][2]
ChemicalEnzymatically produced ΨChemical phosphorylation agents37%[1][2]
Biocatalytic (for ΨTP)UridineBiocatalytic cascade83%[2]

Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of m¹,³ΨTP from Acetonide-Protected ΨMP

This protocol is based on a highly efficient chemoenzymatic route.

Step 1: N1-Methylation of Acetonide-Protected ΨMP

  • Dissolve acetonide-protected ΨMP in a suitable organic solvent.

  • Add dimethyl sulfate (4 equivalents).

  • Stir the reaction at room temperature and monitor for completion by TLC or HPLC.

  • Upon completion, quench the reaction and purify the resulting m¹ΨMP. An isolated yield of approximately 85% can be expected.[1]

Step 2: Enzymatic Phosphorylation to m¹,³ΨTP

  • Prepare a reaction buffer containing ATP, acetyl phosphate, MgCl₂, and the purified m¹ΨMP.

  • Add Saccharomyces cerevisiae uridine 5'-monophosphate kinase to the reaction mixture to initiate the conversion to m¹,³ΨDP.

  • Add Escherichia coli acetate kinase to catalyze the formation of m¹,³ΨTP and to regenerate ATP.

  • Incubate the reaction at 37°C and monitor the formation of the triphosphate by HPLC.

  • Once the reaction is complete, purify the m¹,³ΨTP using anion-exchange chromatography. A final isolated yield of approximately 83% from m¹ΨMP can be achieved.[1]

Protocol 2: General Protocol for the Ludwig-Eckstein Chemical Phosphorylation

This protocol outlines the general steps for a classic chemical phosphorylation method.

  • Co-evaporate the protected 1,3-dimethylpseudouridine with anhydrous pyridine (B92270) and dry under vacuum.

  • In a separate flask, dry tributylammonium (B8510715) pyrophosphate under vacuum.

  • Dissolve the dried nucleoside in a mixture of dry pyridine and dioxane.

  • Add the dried tributylammonium pyrophosphate to the nucleoside solution and stir under anhydrous conditions.

  • After the formation of the intermediate, oxidize the P(III) center using a solution of iodine in pyridine/water.

  • Quench the excess iodine with an aqueous solution of NaS₂O₃.

  • Remove the solvent under vacuum.

  • Hydrolyze the cyclic triphosphate intermediate by adding water and allowing the mixture to stand at room temperature.

  • Purify the crude m¹,³ΨTP by anion-exchange chromatography, typically using a TEAB gradient.

Visualizations

Caption: Chemoenzymatic synthesis workflow for m¹,³ΨTP.

Troubleshooting_Logic Low Yield Low Yield Chemical Synthesis Chemical Synthesis Low Yield->Chemical Synthesis Enzymatic Synthesis Enzymatic Synthesis Low Yield->Enzymatic Synthesis Incomplete Phosphorylation Incomplete Phosphorylation Chemical Synthesis->Incomplete Phosphorylation Side Reactions Side Reactions Chemical Synthesis->Side Reactions Suboptimal Enzymes Suboptimal Enzymes Enzymatic Synthesis->Suboptimal Enzymes Poor ATP Regeneration Poor ATP Regeneration Enzymatic Synthesis->Poor ATP Regeneration Anhydrous Conditions Anhydrous Conditions Incomplete Phosphorylation->Anhydrous Conditions Optimize Reagents Optimize Reagents Side Reactions->Optimize Reagents Titrate Enzymes Titrate Enzymes Suboptimal Enzymes->Titrate Enzymes Check Regeneration System Check Regeneration System Poor ATP Regeneration->Check Regeneration System

Caption: Troubleshooting logic for low yield of m¹,³ΨTP.

References

Technical Support Center: In Vitro Transcription (IVT) with 1,3-Dimethylpseudouridine (m1,3Ψ)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor incorporation of 1,3-Dimethylpseudouridine (m1,3Ψ) during in vitro transcription (IVT).

Troubleshooting Guide: Poor m1,3Ψ Incorporation

Low yield or incomplete incorporation of 1,3-Dimethylpseudouridine can arise from several factors. This guide provides a systematic approach to identify and resolve common issues.

Problem: Low mRNA Yield

Low yields of your final mRNA product can be a primary indicator of suboptimal m1,3Ψ incorporation or overall reaction inefficiency.

Possible Causes and Solutions:

Possible Cause Recommendation Experimental Protocol
Suboptimal Mg²⁺:NTP Ratio The concentration of magnesium ions is critical for T7 RNA polymerase activity and can significantly impact yield. The optimal ratio of Mg²⁺ to total NTPs is crucial.[1][2] An excess or deficit of Mg²⁺ can inhibit the polymerase.Protocol 1: Mg²⁺ Titration. Set up a series of 20 µL IVT reactions with a fixed concentration of your DNA template and NTPs (including m1,3ΨTP), but vary the MgCl₂ concentration (e.g., from 20 mM to 50 mM in 5 mM increments). Incubate all reactions at 37°C for 2 hours. Analyze the yield and integrity of the resulting mRNA on a denaturing agarose (B213101) gel or via a bioanalyzer.
Inhibitory Concentration of m1,3ΨTP High concentrations of modified nucleotides can sometimes inhibit T7 RNA polymerase.Protocol 2: m1,3ΨTP Titration. Keeping the total NTP concentration constant, vary the ratio of m1,3ΨTP to UTP. For example, test ratios of 100:0, 75:25, 50:50, and 25:75 (m1,3ΨTP:UTP). Maintain a constant concentration of ATP, CTP, and GTP. Analyze the IVT products for yield and full-length integrity.
Suboptimal Reaction Temperature While 37°C is the standard temperature for T7 RNA polymerase, some modified nucleotides may incorporate more efficiently at slightly different temperatures.Set up parallel IVT reactions at a range of temperatures (e.g., 30°C, 34°C, 37°C, 40°C). Ensure all other reaction components and incubation times are identical. Evaluate the results to determine the optimal temperature for your specific template and modified nucleotide.
Poor Quality DNA Template Contaminants from plasmid purification (e.g., salts, ethanol) can inhibit RNA polymerase.[3] The template must be free of RNases and other inhibitors.Repurify your DNA template. Perform ethanol (B145695) precipitation and resuspend the DNA in nuclease-free water.[3] Confirm the template's integrity and concentration before use.
Enzyme Concentration The concentration of T7 RNA polymerase may need to be optimized, especially when using modified nucleotides.Titrate the amount of T7 RNA polymerase in your IVT reaction. Try a range of concentrations (e.g., 2, 4, 6, and 8 U/µL) while keeping all other parameters constant.
Problem: Truncated or Incomplete Transcripts

The presence of shorter-than-expected RNA products suggests premature termination of transcription.

Possible Causes and Solutions:

Possible Cause Recommendation Experimental Protocol
T7 RNA Polymerase Inefficiency with m1,3ΨTP T7 RNA polymerase may have a lower affinity for or slower incorporation kinetics with m1,3ΨTP compared to UTP, leading to stalling or termination.[4][5]Protocol 3: Nucleotide Ratio Optimization. As described in Protocol 2, experiment with different ratios of m1,3ΨTP to UTP. A partial substitution may improve the generation of full-length transcripts. Additionally, increasing the overall concentration of all four NTPs (while maintaining the optimal Mg²⁺:NTP ratio) can sometimes overcome kinetic barriers.
Secondary Structures in the DNA Template Stable secondary structures in the DNA template can cause the polymerase to dissociate.Increase the reaction temperature in 2°C increments (from 37°C up to 42°C) to help destabilize secondary structures. If this does not resolve the issue, consider redesigning the DNA template to minimize stable hairpins or stem-loops.
Presence of Cryptic Termination Sites The DNA template sequence itself may contain sequences that signal premature termination to the T7 RNA polymerase.[3]If possible, subclone the template into a different vector with a different promoter and terminator sequence.[3]

Experimental Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting poor m1,3Ψ incorporation.

IVT_Troubleshooting_Workflow start Start: Poor m1,3Ψ Incorporation check_yield Primary Issue: Low mRNA Yield? start->check_yield check_integrity Primary Issue: Truncated Transcripts? check_yield->check_integrity No optimize_mg Optimize Mg²⁺:NTP Ratio (Protocol 1) check_yield->optimize_mg Yes titrate_m13psi Titrate m1,3ΨTP:UTP Ratio (Protocol 2) check_integrity->titrate_m13psi Yes analyze_secondary_structure Analyze for Template Secondary Structures check_integrity->analyze_secondary_structure No optimize_mg->titrate_m13psi optimize_temp Optimize Reaction Temperature titrate_m13psi->optimize_temp check_template Check DNA Template Quality optimize_temp->check_template optimize_enzyme Optimize T7 RNA Polymerase Concentration check_template->optimize_enzyme success Successful Incorporation optimize_enzyme->success analyze_secondary_structure->optimize_temp check_termination_sites Investigate Cryptic Termination Sites analyze_secondary_structure->check_termination_sites check_termination_sites->success

Caption: Troubleshooting workflow for poor 1,3-Dimethylpseudouridine IVT incorporation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for 1,3-Dimethylpseudouridine triphosphate (m1,3ΨTP) in an IVT reaction?

A1: As a starting point, completely replace UTP with m1,3ΨTP at the same molar concentration. A common NTP concentration is 2 mM for each nucleotide. However, as outlined in the troubleshooting guide, you may need to optimize this ratio and concentration for your specific template and application.

Q2: Does the choice of T7 RNA polymerase matter for m1,3Ψ incorporation?

A2: Yes, the source and specific variant of T7 RNA polymerase can influence its affinity for and incorporation of modified nucleotides.[4][5] Some commercially available polymerases are engineered for higher fidelity or efficiency with modified NTPs. If you consistently face issues, consider trying a high-yield or mutant T7 RNA polymerase variant.

Q3: Can I use a mix of UTP and m1,3ΨTP in my IVT reaction?

A3: Absolutely. In fact, if you are experiencing premature termination or low yields, using a partial substitution of UTP with m1,3ΨTP (e.g., a 75:25 or 50:50 ratio of m1,3ΨTP:UTP) can be an effective strategy to improve the synthesis of full-length transcripts. This is a key step in the troubleshooting process (see Protocol 2).

Q4: How does the purity of m1,3ΨTP affect the IVT reaction?

A4: The purity of all nucleotides is critical. Contaminants in the m1,3ΨTP preparation can inhibit T7 RNA polymerase. Always use high-purity (e.g., >99%) nucleotides from a reputable supplier.

Q5: Are there any specific DNA template design considerations when using m1,3Ψ?

A5: While there are no design rules specific to m1,3Ψ, general best practices for template design are crucial. Ensure your template has a strong T7 promoter sequence.[] Minimize the potential for stable secondary structures, especially in the 5' region of the transcript, as these can impede polymerase processivity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general workflow for an in vitro transcription experiment.

IVT_Workflow template_prep 1. DNA Template Preparation (Linearized Plasmid) ivt_reaction 2. IVT Reaction Assembly (T7 Polymerase, NTPs incl. m1,3ΨTP, Buffer, Mg²⁺) template_prep->ivt_reaction incubation 3. Incubation (e.g., 2-4 hours at 37°C) ivt_reaction->incubation dnase_treatment 4. DNase I Treatment (Template Removal) incubation->dnase_treatment purification 5. mRNA Purification (e.g., Column or Bead-based) dnase_treatment->purification qc 6. Quality Control (Concentration, Integrity, Purity) purification->qc

Caption: General experimental workflow for in vitro transcription (IVT).

References

Technical Support Center: 1,3-Dimethylpseudouridine (m1,3Ψ) Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent RNA degradation during 1,3-Dimethylpseudouridine (m1,3Ψ) modification. While specific data on m1,3Ψ is emerging, the principles outlined below are based on established best practices for handling and modifying RNA, particularly with similar modifications like N1-methylpseudouridine (m1Ψ).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of RNA degradation during in vitro transcription and modification?

A1: RNA is highly susceptible to degradation by ribonucleases (RNases), which are ubiquitous in laboratory environments.[1][2] Key sources of degradation include:

  • RNase Contamination: Introduction of RNases from skin, dust, non-certified reagents, and lab equipment.[2][3][4]

  • Poor Quality Reagents: Contaminants in reagents, such as salts or ethanol (B145695) from DNA template purification, can inhibit enzymes and compromise the integrity of the reaction.[1][5]

  • Suboptimal Reaction Conditions: Incorrect temperatures, buffer composition, or nucleotide concentrations can lead to incomplete transcription or increased RNA instability.[5][6]

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing RNA samples can cause physical damage to the RNA strands.[7][8]

  • Chemical Degradation: Exposure to acidic or basic conditions, as well as oxidizing agents, can lead to non-enzymatic decay of the RNA backbone.[9]

Q2: How does the incorporation of modified nucleosides like m1,3Ψ affect RNA stability?

A2: While specific studies on m1,3Ψ are limited, modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ) are known to enhance RNA stability.[10][11][12] These modifications can alter the RNA structure, making it a poorer substrate for certain RNases and innate immune sensors, thereby increasing its persistence in vitro and in vivo.[10][12] It is hypothesized that m1,3Ψ would confer similar or enhanced stability.

Q3: What are the best practices for storing m1,3Ψ-modified RNA?

A3: Proper storage is crucial to maintain the integrity of your modified RNA.

  • Short-term storage: Store at -20°C.[7]

  • Long-term storage: For optimal stability, store at -80°C in single-use aliquots to prevent multiple freeze-thaw cycles.[7]

  • Storage Solution: Resuspend purified RNA in an RNase-free buffer, such as a citrate (B86180) buffer (pH 6.0) or TE buffer (pH 7.5), which can offer better protection against degradation than RNase-free water alone.[7][8]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of m1,3Ψ-modified RNA.

Problem Potential Cause Recommended Solution
Low yield of modified RNA Incomplete transcription reaction.Optimize nucleotide concentrations, ensuring the m1,3Ψ-TP is not limiting.[5] Consider lowering the reaction temperature to 30°C for GC-rich templates.[5]
Poor quality DNA template.Purify the DNA template using a reliable kit to remove inhibitors like salts and ethanol.[1][5] Verify template integrity on an agarose (B213101) gel.[5]
Inactive RNA polymerase.Use a fresh aliquot of enzyme and always include a positive control in your experiments.[5]
RNA degradation observed on gel (smearing) RNase contamination.Maintain a strict RNase-free workflow.[3][13][14] Use certified RNase-free reagents, tips, and tubes.[3][8] Wear gloves and change them frequently.[8][15] Decontaminate work surfaces and pipettes.[3][15]
Degradation during purification.Work quickly and on ice to minimize RNase activity.[14] If using phenol-chloroform extraction, ensure the phenol (B47542) is not oxidized.[16] Consider using a column-based purification kit for faster processing.[17]
Instability of the RNA product.Ensure the final RNA product is stored immediately at -80°C in an appropriate buffer.
Incorrect transcript size (longer or shorter than expected) Incomplete or incorrect linearization of the plasmid DNA template.Verify complete linearization of the plasmid on an agarose gel.[1][5] Use restriction enzymes that produce blunt or 5' overhangs.[1]
Premature termination of transcription.For GC-rich templates, lower the incubation temperature.[5][6] Increase the concentration of the limiting nucleotide.[6]
Poor performance in downstream applications (e.g., translation) Presence of contaminants (e.g., dsRNA, unincorporated nucleotides).Purify the RNA using methods like silica (B1680970) columns or magnetic beads to remove reaction components.[13][17][18] For dsRNA removal, consider cellulose-based purification.
Compromised 5' cap or 3' poly(A) tail integrity.Ensure the capping reagent and poly(A) polymerase are active and used according to the manufacturer's protocol.[19][20]

Experimental Protocols

General Protocol for In Vitro Transcription with m1,3Ψ

This protocol provides a general framework. Always refer to the manufacturer's instructions for your specific enzymes and reagents.

  • Template Preparation:

    • Linearize the plasmid DNA template with a restriction enzyme that produces blunt or 5' overhangs.

    • Purify the linearized DNA using a PCR clean-up kit to remove the enzyme and buffer components.

    • Quantify the purified DNA and assess its integrity on an agarose gel.

  • In Vitro Transcription Reaction Setup:

    • Work in an RNase-free environment.[3]

    • On ice, combine the following in a sterile, RNase-free microcentrifuge tube:

      • RNase-free water

      • Transcription buffer (10X)

      • NTP mix (ATP, CTP, GTP)

      • UTP and m1,3Ψ-TP (adjust ratio as needed for desired modification level)

      • Linearized DNA template (0.5-1.0 µg)

      • RNase inhibitor

      • T7, T3, or SP6 RNA Polymerase

    • Mix gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. For some templates, a lower temperature (e.g., 30°C) may improve the yield of full-length transcripts.[5]

  • DNase Treatment:

    • Add DNase I to the reaction mixture to degrade the DNA template.

    • Incubate at 37°C for 15-30 minutes.

  • RNA Purification:

    • Purify the m1,3Ψ-modified RNA using a column-based RNA clean-up kit or lithium chloride precipitation.[17]

    • Elute the RNA in RNase-free water or a suitable storage buffer.

  • Quality Control:

    • Quantify the RNA using a spectrophotometer (e.g., NanoDrop).

    • Assess the integrity of the RNA by running an aliquot on a denaturing agarose gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp band at the expected size indicates intact RNA.[21]

Visualizations

Workflow for Troubleshooting RNA Degradation

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Verification Degradation RNA Degradation Observed (Smear on Gel) Check_RNase Check for RNase Contamination Degradation->Check_RNase Possible Cause Check_Reagents Evaluate Reagent Quality Degradation->Check_Reagents Possible Cause Check_Protocol Review Protocol Execution Degradation->Check_Protocol Possible Cause RNase_Free Implement Strict RNase-Free Technique Check_RNase->RNase_Free New_Reagents Use Fresh, Certified Reagents Check_Reagents->New_Reagents Optimize_Protocol Optimize Incubation & Purification Steps Check_Protocol->Optimize_Protocol QC_Check Perform Quality Control (e.g., Gel Electrophoresis) RNase_Free->QC_Check New_Reagents->QC_Check Optimize_Protocol->QC_Check

Caption: A logical workflow for troubleshooting RNA degradation.

General Experimental Workflow for m1,3Ψ-Modified RNA Synthesis

G Template_Prep 1. DNA Template Preparation & Linearization IVT 2. In Vitro Transcription (with m1,3Ψ-TP) Template_Prep->IVT DNase 3. DNase I Treatment IVT->DNase Purification 4. RNA Purification (e.g., Column-based) DNase->Purification QC 5. Quality Control (Spectrophotometry, Gel) Purification->QC Storage 6. Storage (-80°C) QC->Storage

References

Technical Support Center: LC-MS/MS Analysis of 1,3-Dimethylpseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the challenges encountered during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1,3-Dimethylpseudouridine. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 1,3-Dimethylpseudouridine and why is its analysis important?

A1: 1,3-Dimethylpseudouridine is a modified nucleoside. Modified nucleosides are components of RNA that are altered after transcription. Their levels in biological fluids like urine can change in various physiological and pathological states, including cancer.[1][2] Consequently, they are investigated as potential biomarkers for disease diagnosis and for monitoring therapeutic outcomes.[1][2]

Q2: What are the main challenges in the LC-MS/MS analysis of 1,3-Dimethylpseudouridine?

A2: The primary challenges include:

  • Isomeric Interference: 1,3-Dimethylpseudouridine is an isomer of other methylated uridine (B1682114) derivatives. Since isomers have the same mass, they cannot be distinguished by the mass spectrometer alone. Chromatographic separation is crucial.

  • Low Endogenous Concentrations: As with many biomarkers, the concentration of 1,3-Dimethylpseudouridine in biological samples can be very low, requiring a highly sensitive analytical method.

  • Matrix Effects: Components of biological samples (e.g., salts, lipids in plasma, or various metabolites in urine) can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either suppression or enhancement of the signal.[3] This can affect the accuracy and precision of quantification.

  • Method Validation: A rigorous validation according to regulatory guidelines is necessary to ensure the reliability of the analytical data, especially in clinical research.[4]

Q3: Which ionization mode is typically used for 1,3-Dimethylpseudouridine analysis?

A3: Positive electrospray ionization (ESI) is commonly used for the analysis of nucleosides. The molecule can be readily protonated to form a precursor ion ([M+H]⁺) for MS/MS analysis.

Q4: How can I differentiate 1,3-Dimethylpseudouridine from its isomers?

A4: Isomeric separation is achieved through effective liquid chromatography. The choice of the stationary phase (the column) and the mobile phase composition are critical. Reversed-phase chromatography with a C18 column is a common starting point. Optimization of the gradient elution program is necessary to achieve baseline separation of the isomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of 1,3-Dimethylpseudouridine.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for 1,3-Dimethylpseudouridine Incorrect MRM transitions or collision energy.Optimize the MRM transitions and collision energy by infusing a standard solution of 1,3-Dimethylpseudouridine.
Poor ionization efficiency.Check the ESI source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is compatible with efficient ionization (e.g., contains a source of protons like formic acid).
Analyte degradation or loss during sample preparation.Evaluate the stability of 1,3-Dimethylpseudouridine under your sample processing and storage conditions. Minimize the number of sample preparation steps.
Instrument sensitivity issue.Perform a system suitability test and tune the mass spectrometer according to the manufacturer's recommendations.
Poor Peak Shape (Tailing, Fronting, or Broad Peaks) Suboptimal chromatographic conditions.Optimize the mobile phase gradient and flow rate. Ensure the injection solvent is compatible with the initial mobile phase.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Extra-column dead volume.Check all fittings and tubing for proper connections. Use tubing with the smallest appropriate internal diameter.
High Background Noise or Interfering Peaks Contaminated mobile phase or LC system.Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly.
Matrix effects from the biological sample.Improve the sample clean-up procedure (e.g., use solid-phase extraction). Adjust the chromatography to separate the analyte from the interfering matrix components.
Carryover from a previous injection.Optimize the autosampler wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover.
Inconsistent or Non-Reproducible Results Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls. Use of an internal standard is highly recommended.
Fluctuations in instrument performance.Monitor system suitability throughout the analytical run. Check for stable temperature and pressure in the LC system.
Analyte instability.Investigate the stability of 1,3-Dimethylpseudouridine in the processed samples (e.g., autosampler stability).

Experimental Protocols

Representative Sample Preparation Protocol for Urine

This protocol describes a general "dilute-and-shoot" method, which is often suitable for urine samples due to their relatively clean matrix compared to plasma or serum.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 1 minute to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.[5]

  • In a clean microcentrifuge tube or a well of a 96-well plate, combine 100 µL of the urine supernatant with 200 µL of an internal standard solution prepared in acetonitrile.[6]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 30 minutes to precipitate proteins.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Illustrative LC-MS/MS Method Parameters

The following are example parameters and should be optimized for the specific instrument and application.

Liquid Chromatography (LC) Parameters:

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[7]
Mobile Phase A 0.1% Formic acid in water[8]
Mobile Phase B 0.1% Formic acid in acetonitrile[7]
Flow Rate 0.4 mL/min[8]
Injection Volume 3 µL[8]
Column Temperature 40 °C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Mass Spectrometry (MS) Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ for 1,3-Dimethylpseudouridine (m/z to be determined)
Product Ion (Q3) To be determined through optimization
Collision Energy To be optimized for each transition
Dwell Time 100 ms

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of small molecules in biological matrices. These values serve as a general guideline for what to expect from a well-optimized assay for 1,3-Dimethylpseudouridine.

Parameter Typical Acceptance Criteria Reference
Linearity (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 10; accuracy within ±20% and precision ≤20%[7]
Accuracy (% Bias) Within ±15% of the nominal concentration (except at LLOQ)[9]
Precision (%RSD) ≤15% (except at LLOQ)[9]
Recovery Consistent, precise, and reproducible[10]
Matrix Effect Internal standard should compensate for any significant effect[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample Collection centrifuge1 Centrifugation (Remove Particulates) urine_sample->centrifuge1 dilute_is Dilution with Internal Standard in Acetonitrile centrifuge1->dilute_is centrifuge2 Protein Precipitation & Centrifugation dilute_is->centrifuge2 supernatant Transfer Supernatant to Vial centrifuge2->supernatant injection Autosampler Injection supernatant->injection Analysis Queue lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration & Quantification ms_detection->peak_integration Raw Data report Generate Report peak_integration->report

Caption: Workflow for 1,3-Dimethylpseudouridine analysis.

Logical Relationship: Role as a Biomarker

biomarker_pathway cluster_cellular Cellular Processes cluster_excretion Excretion Pathway cluster_application Biomarker Application rna Ribonucleic Acid (RNA) modification Post-Transcriptional Modification (e.g., methylation, pseudouridylation) rna->modification modified_rna Modified RNA modification->modified_rna turnover RNA Turnover / Degradation modified_rna->turnover nucleosides Release of Modified Nucleosides (e.g., 1,3-Dimethylpseudouridine) turnover->nucleosides circulation Enter Circulation nucleosides->circulation excretion Renal Excretion circulation->excretion urine Excreted in Urine excretion->urine level_change Change in Urinary Levels urine->level_change reflects disease Disease State (e.g., Cancer) altered_turnover Altered RNA Turnover disease->altered_turnover altered_turnover->turnover modulates lcms_quant LC-MS/MS Quantification level_change->lcms_quant diagnosis Potential for Diagnosis/Prognosis lcms_quant->diagnosis

Caption: Modified nucleosides as disease biomarkers.

References

Validation & Comparative

Immunogenicity of 1,3-Dimethylpseudouridine-modified mRNA compared to standard mRNA

Author: BenchChem Technical Support Team. Date: December 2025

The advent of mRNA-based therapeutics and vaccines has revolutionized the landscape of modern medicine. A key innovation driving this success is the use of modified nucleosides to modulate the immunogenicity of in vitro transcribed (IVT) mRNA. This guide provides a comparative analysis of the immunogenic properties of mRNA containing modified nucleosides, specifically pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ), versus standard, unmodified mRNA. This information is critical for researchers and drug developers aiming to optimize the safety and efficacy of mRNA-based platforms. While this guide focuses on the well-documented Ψ and m1Ψ modifications, the principles discussed are broadly applicable to the study of other modified nucleosides.

Data Presentation: Quantitative Comparison of Immunogenicity

The immunogenicity of different mRNA species can be quantitatively assessed by measuring the induction of pro-inflammatory cytokines and other immune markers upon delivery to immune cells or in vivo models. The following tables summarize key findings from comparative studies.

Table 1: In Vitro Cytokine Induction by Modified vs. Unmodified mRNA

mRNA TypeCell TypeCytokine MeasuredFold Change vs. ControlReference
Unmodified mRNAHuman dendritic cellsTNF-αHigh induction[1]
Pseudouridine (Ψ) modified mRNAHuman dendritic cellsTNF-αReduced induction[1]
N1-methylpseudouridine (m1Ψ) modified mRNAMammalian cell linesNot specifiedReduced immunogenicity[2]
Unmodified mRNAHeLa cellsNot specifiedHigher transfection potency[3]
Pseudouridine (Ψ) modified mRNAHeLa cellsNot specifiedLower transfection potency[3]

Table 2: In Vivo Cytokine Induction and Immune Response

mRNA TypeAnimal ModelKey FindingsReference
Unmodified mRNAMiceElicited a transient innate immune response (neutrophilia, myeloid cell activation, cytokine upregulation)[3]
Pseudouridine (Ψ) modified mRNAMiceNo significant difference in in vivo immunogenicity compared to unmodified mRNA when delivered via LNPs[3][4]
Unmodified mRNAMiceMore immunogenic compared to Ψ-modified mRNA[5]
N1-methylpseudouridine (m1Ψ) modified mRNAMiceEnhanced protein expression and reduced immunogenicity[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mRNA immunogenicity. Below are summaries of key experimental protocols.

In Vitro Transcription of Modified and Unmodified mRNA

Objective: To synthesize mRNA molecules with and without nucleoside modifications.

Protocol:

  • Template Preparation: A linearized DNA template containing a T7 promoter, the open reading frame of the gene of interest, untranslated regions (UTRs), and a poly(A) tail is prepared.

  • In Vitro Transcription Reaction: The reaction is set up with T7 RNA polymerase, RNase inhibitors, and a mixture of the four standard nucleotide triphosphates (ATP, GTP, CTP, UTP). For modified mRNA, UTP is partially or fully replaced with the desired modified uridine (B1682114) triphosphate (e.g., pseudouridine-5'-triphosphate (B1141104) or N1-methylpseudouridine-5'-triphosphate).[6][7]

  • Capping: Co-transcriptional or enzymatic addition of a 5' cap structure (e.g., Cap1) is performed to enhance mRNA stability and translation efficiency.[3]

  • Purification: The synthesized mRNA is purified to remove residual DNA template, enzymes, and unincorporated nucleotides. This is often achieved using methods like silica-based columns or HPLC.[8]

  • Quality Control: The integrity and concentration of the purified mRNA are assessed using methods such as agarose (B213101) gel electrophoresis and spectrophotometry.[6]

In Vitro Immunogenicity Assessment

Objective: To measure the innate immune response triggered by different mRNA species in cultured immune cells.

Protocol:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs), dendritic cells (DCs), or relevant cell lines (e.g., HEK293T) are cultured under standard conditions.[1][9]

  • mRNA Transfection: The mRNA is complexed with a transfection reagent (e.g., lipid nanoparticles) and added to the cell cultures.[10][11]

  • Incubation: The cells are incubated with the mRNA complexes for a defined period (e.g., 6-24 hours).[10]

  • Cytokine Measurement: The cell culture supernatant is collected to measure the concentration of secreted cytokines (e.g., TNF-α, IFN-α, IL-6) using methods like ELISA or cytokine bead arrays.[10][12]

  • Gene Expression Analysis: The cells can be lysed to extract RNA, and the expression of genes involved in innate immune pathways (e.g., IFN-β1, RIG-I, MDA5) can be quantified using RT-qPCR.[9][13][14]

In Vivo Immunogenicity Assessment

Objective: To evaluate the systemic immune response to different mRNA species in an animal model.

Protocol:

  • Animal Model: A suitable animal model, such as C57BL/6 mice, is used.[3]

  • mRNA Administration: The mRNA, typically encapsulated in lipid nanoparticles (LNPs), is administered to the animals via a relevant route (e.g., intravenous, intramuscular).[3]

  • Sample Collection: At specified time points post-administration (e.g., 6, 24, 72 hours), blood samples are collected.

  • Cytokine Analysis: Serum is isolated from the blood, and cytokine levels are measured using multiplex immunoassays or ELISA.[3]

  • Immune Cell Profiling: Whole blood or isolated immune cells can be analyzed by flow cytometry to assess the activation status of different immune cell populations (e.g., neutrophils, monocytes).[3]

Mandatory Visualization

Signaling Pathways of Innate Immune Recognition of mRNA

Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) 7 and 8, and cytosolic sensors like RIG-I, leading to the production of type I interferons and other pro-inflammatory cytokines. The incorporation of modified nucleosides like pseudouridine can reduce the binding affinity of these sensors, thereby dampening the innate immune response.

Innate_Immune_Sensing_of_mRNA cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_endosome Endosome cluster_nucleus Nucleus mRNA_LNP mRNA-LNP mRNA_endo mRNA mRNA_LNP->mRNA_endo Endocytosis mRNA mRNA RIGI RIG-I mRNA->RIGI senses Translation Translation -> Protein mRNA->Translation MAVS MAVS RIGI->MAVS activates IRF37 IRF3/7 MAVS->IRF37 NFkB_cyto NF-kB MAVS->NFkB_cyto IRF37_nuc IRF3/7 IRF37->IRF37_nuc translocates NFkB_nuc NF-kB NFkB_cyto->NFkB_nuc translocates mRNA_endo->mRNA Endosomal Escape TLR78 TLR7/8 mRNA_endo->TLR78 senses MyD88 MyD88 TLR78->MyD88 activates IRF7_endo IRF7 MyD88->IRF7_endo NFkB_endo NF-kB MyD88->NFkB_endo IRF7_endo->IRF37_nuc NFkB_endo->NFkB_nuc Type_I_IFN Type I IFN Genes IRF37_nuc->Type_I_IFN induces Pro_inflammatory Pro-inflammatory Cytokine Genes NFkB_nuc->Pro_inflammatory induces

Caption: Innate immune sensing of mRNA via endosomal TLRs and cytosolic RIG-I.

Experimental Workflow for Comparing mRNA Immunogenicity

The following workflow outlines the key steps in a typical study comparing the immunogenicity of modified and unmodified mRNA.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Start Start: Design mRNA Constructs IVT In Vitro Transcription (Unmodified vs. Modified) Start->IVT Purification mRNA Purification & QC IVT->Purification LNP LNP Formulation Purification->LNP Transfection Transfection with mRNA-LNPs LNP->Transfection Animal_Injection Animal Injection (e.g., Mice) LNP->Animal_Injection Cell_Culture Cell Culture (e.g., PBMCs, DCs) Cytokine_Assay Cytokine Measurement (ELISA) Transfection->Cytokine_Assay qPCR Gene Expression (RT-qPCR) Transfection->qPCR Data_Analysis_vitro Data Analysis Cytokine_Assay->Data_Analysis_vitro qPCR->Data_Analysis_vitro Conclusion Conclusion Data_Analysis_vitro->Conclusion Compare Immunogenicity Sample_Collection Blood/Tissue Collection Animal_Injection->Sample_Collection Serum_Cytokines Serum Cytokine Analysis Sample_Collection->Serum_Cytokines Cell_Profiling Immune Cell Profiling (FACS) Sample_Collection->Cell_Profiling Data_Analysis_vivo Data Analysis Serum_Cytokines->Data_Analysis_vivo Cell_Profiling->Data_Analysis_vivo Data_Analysis_vivo->Conclusion Compare Immunogenicity

Caption: Workflow for comparing the immunogenicity of modified and unmodified mRNA.

References

Unraveling the Structural Nuances of Modified Nucleosides in RNA Duplexes: A Comparative Analysis of Pseudouridine and its Dimethylated Analog

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and thermodynamic impacts of pseudouridine (B1679824) (Ψ) versus 1,3-Dimethylpseudouridine (m¹,³Ψ) on RNA duplexes. This guide synthesizes available experimental data to offer a clear comparison, alongside detailed experimental methodologies and visual representations of key concepts.

The strategic incorporation of modified nucleosides into RNA strands is a cornerstone of modern RNA therapeutics and vaccine development. Among the most pivotal of these is pseudouridine (Ψ), the C-glycoside isomer of uridine, and its methylated derivatives. These modifications can significantly influence the structural integrity, stability, and biological function of RNA. This guide provides a detailed comparison of the structural impact of pseudouridine versus its derivative, 1,3-Dimethylpseudouridine, on RNA duplexes, drawing upon available experimental data for N1-methylpseudouridine (m¹Ψ) as a proxy for the N1-methylation effect in m¹,³Ψ, and insights into N3-methylation to project the full impact of the dimethylated analog.

Comparative Analysis of Structural and Thermodynamic Effects

The introduction of pseudouridine and its methylated counterparts into an RNA duplex can alter its melting temperature (Tm), a key indicator of thermal stability, and induce conformational changes that affect base pairing and stacking.

Quantitative Data Summary
ModificationChange in Melting Temperature (ΔTm) per modification (°C)Key Structural Observations
Pseudouridine (Ψ) +1.5 to +4.0Enhances base stacking and stabilizes the C3'-endo sugar pucker, which is characteristic of A-form RNA. The additional N1-H donor can form a water-mediated hydrogen bond, contributing to duplex stability.[1][2]
N1-methylpseudouridine (m¹Ψ) Variable, can be stabilizing or have little effect depending on sequence context.The N1-methyl group eliminates the N1-H hydrogen bond donor capability. It can enhance base stacking through increased hydrophobicity and polarizability.[1][2]
1,3-Dimethylpseudouridine (m¹,³Ψ) (Projected) Likely destabilizing compared to Ψ and potentially m¹Ψ.The N3-methyl group is expected to disrupt the Watson-Crick hydrogen bond with adenosine, leading to significant destabilization of the base pair.[3][4][5]

In-depth Look at Structural Modifications

The distinct chemical structures of these modified nucleosides are the root of their differential impacts on RNA duplexes.

G U Uridine (U) Psi Pseudouridine (Ψ) U->Psi Isomerization (N1-C1' to C5-C1') m1Psi N1-methylpseudouridine (m¹Ψ) Psi->m1Psi Methylation at N1 m13Psi 1,3-Dimethylpseudouridine (m¹,³Ψ) m1Psi->m13Psi Methylation at N3

Figure 1. Relationship between Uridine and its modified analogs.

Pseudouridine (Ψ) introduces an additional hydrogen bond donor at the N1 position, which is typically located in the major groove of an A-form RNA duplex. This extra donor can coordinate a water molecule, leading to a more ordered hydration spine and increased duplex stability. The C-C glycosidic bond in pseudouridine also allows for greater conformational flexibility, which can enhance base stacking interactions.

N1-methylpseudouridine (m¹Ψ) , a key component in some mRNA vaccines, lacks the N1-H donor due to methylation. While this prevents the formation of the water-mediated hydrogen bond, the methyl group itself can contribute to stability through favorable hydrophobic and van der Waals interactions, as well as by increasing the polarizability of the base, which enhances stacking. The overall effect on stability is highly dependent on the local sequence context.[1][2]

1,3-Dimethylpseudouridine (m¹,³Ψ) presents a more complex scenario. The N1-methylation effects are expected to be similar to those in m¹Ψ. However, the addition of a methyl group at the N3 position, which is directly involved in Watson-Crick base pairing with adenosine, is predicted to be highly disruptive. This N3-methylation would prevent the formation of the N3-H…N1 hydrogen bond with adenine, likely leading to a significant destabilization of the duplex. Studies on N3-methyluridine have shown that this modification indeed disrupts Watson-Crick base pairing.[3][4][5]

Experimental Protocols

The characterization of the structural and thermodynamic impact of these modified nucleosides relies on a suite of biophysical and structural biology techniques.

UV Thermal Denaturation (Melting) Analysis

This is the primary method for determining the thermal stability of RNA duplexes.

Protocol:

  • Sample Preparation: RNA oligonucleotides with and without the desired modifications are synthesized and purified. Complementary strands are annealed in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • UV Absorbance Measurement: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is slowly increased.

  • Melting Curve Generation: A plot of absorbance versus temperature is generated. The melting temperature (Tm) is the temperature at which 50% of the duplexes have denatured into single strands.

  • Thermodynamic Parameter Calculation: From the melting curves at different RNA concentrations, thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and free energy (ΔG°) of duplex formation can be calculated.

G Experimental Workflow for RNA Duplex Analysis cluster_synthesis Oligonucleotide Synthesis cluster_analysis Biophysical & Structural Analysis Synthesis Chemical Synthesis of RNA (with and without modifications) Purification Purification (e.g., HPLC) Synthesis->Purification Annealing Annealing of Complementary Strands Purification->Annealing UV_Melt UV Thermal Denaturation (Tm Determination) Annealing->UV_Melt NMR NMR Spectroscopy (Structure & Dynamics) Annealing->NMR XRay X-ray Crystallography (High-Resolution Structure) Annealing->XRay Data_Analysis Data Analysis & Structural Modeling UV_Melt->Data_Analysis Thermodynamic Data NMR->Data_Analysis Structural Restraints XRay->Data_Analysis Electron Density Map Conclusion Structural & Thermodynamic Impact Assessment Data_Analysis->Conclusion

Figure 2. Workflow for analyzing modified RNA duplexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure and dynamics of RNA duplexes in solution.

Protocol:

  • Sample Preparation: Isotopically labeled (e.g., ¹³C, ¹⁵N) or unlabeled RNA samples are prepared at high concentrations in a suitable NMR buffer.

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., NOESY, TOCSY, HSQC) are performed to assign the resonances of the protons and other nuclei in the RNA.

  • Structural Restraint Generation: Through-space correlations from NOESY spectra are used to generate distance restraints between protons.

  • Structure Calculation: Computational methods are used to calculate a family of structures that are consistent with the experimental restraints.

X-ray Crystallography

This technique can provide high-resolution, static images of RNA duplexes.

Protocol:

  • Crystallization: The purified RNA duplex is screened against a wide range of conditions to find those that promote the growth of well-ordered crystals.

  • X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination: The diffraction data is processed to determine the electron density map of the molecule, from which an atomic model of the RNA duplex is built and refined.

Conclusion

The structural impact of pseudouridine and its methylated derivatives on RNA duplexes is a complex interplay of enhanced base stacking, altered hydration, and modified hydrogen-bonding capabilities. Pseudouridine generally stabilizes RNA duplexes through improved stacking and an additional water-mediated hydrogen bond. N1-methylpseudouridine has a more context-dependent effect, where the loss of a hydrogen bond donor is compensated to varying degrees by the hydrophobic and polarizability effects of the methyl group. Based on the disruptive nature of N3-methylation on Watson-Crick base pairing, it is projected that 1,3-Dimethylpseudouridine would be destabilizing relative to both pseudouridine and N1-methylpseudouridine. Further experimental studies on 1,3-Dimethylpseudouridine are warranted to fully elucidate its structural and thermodynamic properties and to guide its potential application in RNA-based technologies.

References

Safety Operating Guide

Personal protective equipment for handling 1,3-Dimethyl pseudouridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical compounds is paramount for laboratory safety and experimental integrity. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 1,3-Dimethylpseudouridine.

Chemical Identifier:

  • IUPAC Name: 1,3-dimethyl-5-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Hazard Identification and Precautionary Measures

While a specific Safety Data Sheet (SDS) for 1,3-Dimethylpseudouridine is not available, the hazards can be inferred from the closely related compound, N1-Methylpseudouridine. The primary hazards are anticipated to be:

  • Acute Oral Toxicity

  • Skin Corrosion/Irritation [1]

  • Serious Eye Damage/Irritation [1]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation [1]

Signal Word: Warning[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory conditions and procedures should be conducted to determine the appropriate level of PPE.[2] The following table summarizes the recommended PPE for handling 1,3-Dimethylpseudouridine.

PPE Category Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving may be necessary for extensive handling.To prevent skin contact and absorption.
Eye and Face Protection Safety goggles with side-shields or a face shield.[1]To protect against splashes and airborne particles.
Skin and Body Protection A lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the solid form or creating solutions. All handling should be performed in a certified chemical fume hood.To prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.[1]

    • Assemble all necessary materials and equipment before starting the procedure.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • When weighing the solid compound, do so within the fume hood to minimize inhalation risk.

    • To prepare solutions, slowly add the 1,3-Dimethylpseudouridine to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow for Handling 1,3-Dimethylpseudouridine

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep1 Verify Fume Hood Operation Prep2 Assemble Materials Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Weigh Solid in Fume Hood Prep3->Handling1 Handling2 Prepare Solution Handling1->Handling2 Post1 Clean Work Area Handling2->Post1 Disp1 Segregate Waste Handling2->Disp1 Post2 Doff PPE Correctly Post1->Post2 Post3 Wash Hands Post2->Post3 Disp2 Label Waste Container Disp1->Disp2 Disp3 Store for Pickup Disp2->Disp3

Caption: Workflow for the safe handling and disposal of 1,3-Dimethylpseudouridine.

Disposal Plan

Proper disposal of 1,3-Dimethylpseudouridine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

General Principles:

  • Treat 1,3-Dimethylpseudouridine as hazardous chemical waste.[3]

  • Never dispose of this chemical down the drain or in the regular trash.[3]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.[3]

Waste Type Disposal Container Disposal Procedure
Solid 1,3-Dimethylpseudouridine Labeled hazardous waste container.Collect in a clearly labeled, sealed container.
Solutions containing 1,3-Dimethylpseudouridine Labeled hazardous liquid waste container.Collect in a compatible, sealed container. Do not mix with other waste streams unless approved by EHS.
Contaminated Labware (e.g., pipette tips, tubes) Labeled solid hazardous waste container.Place all contaminated disposable items in a designated hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Labeled solid hazardous waste container.Dispose of in a designated hazardous waste container.

Waste Labeling: All waste containers must be clearly labeled with:

  • "Hazardous Waste"[3]

  • The full chemical name: "1,3-Dimethylpseudouridine"

  • The approximate amount of waste.

  • The date of accumulation.

Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by the EHS department or a licensed waste disposal contractor.

References

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